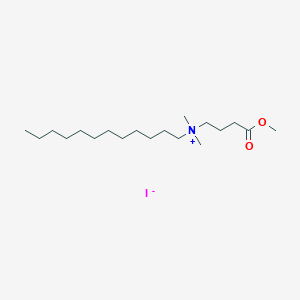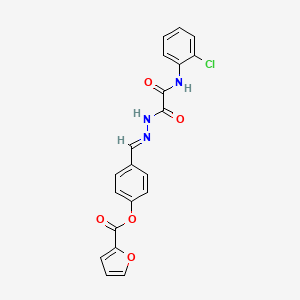
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide is a quaternary ammonium compound with the molecular formula C19H40INO2. This compound is known for its surfactant properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide typically involves the quaternization of N,N-dimethyl-1-dodecanamine with 4-methoxy-4-oxobutyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by adding a non-solvent such as diethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in aqueous solution for halide exchange.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium chloride or bromide.
Scientific Research Applications
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a membrane-disrupting agent to study cell permeability and drug delivery mechanisms.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and allowing the passage of various molecules. This property is particularly useful in drug delivery systems where enhanced permeability is desired.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-decanaminium iodide
Uniqueness
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide is unique due to its longer alkyl chain, which enhances its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it more effective in applications requiring strong membrane-disrupting capabilities.
Properties
CAS No. |
137525-61-2 |
|---|---|
Molecular Formula |
C19H40INO2 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
dodecyl-(4-methoxy-4-oxobutyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C19H40NO2.HI/c1-5-6-7-8-9-10-11-12-13-14-17-20(2,3)18-15-16-19(21)22-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LYGBTIGITYLSAP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC(=O)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)


